(3-Chloro-4-ethoxyphenyl)Zinc bromide
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Overview
Description
(3-chloro-4-ethoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is a solution of this compound in THF, a common solvent in organic chemistry. Organozinc compounds are known for their reactivity and are often used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-ethoxyphenyl)zinc bromide typically involves the reaction of (3-chloro-4-ethoxyphenyl) bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(3-chloro-4-ethoxyphenyl) bromide+Zn→(3-chloro-4-ethoxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4-ethoxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. These reactions are facilitated by the presence of a palladium or nickel catalyst.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, THF as a solvent, and various electrophiles such as alkyl halides or aryl halides.
Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted alkanes, depending on the electrophile used.
Scientific Research Applications
(3-chloro-4-ethoxyphenyl)zinc bromide is used in various scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism by which (3-chloro-4-ethoxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in cross-coupling reactions. The palladium or nickel catalyst facilitates the transfer of the organic group from the zinc reagent to the electrophile, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)zinc bromide
- (4-ethoxyphenyl)zinc bromide
- (3-chloro-4-methoxyphenyl)zinc bromide
Uniqueness
(3-chloro-4-ethoxyphenyl)zinc bromide is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct advantages in the synthesis of complex molecules compared to similar compounds with only one substituent.
Properties
Molecular Formula |
C8H8BrClOZn |
---|---|
Molecular Weight |
300.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-2-ethoxybenzene-5-ide |
InChI |
InChI=1S/C8H8ClO.BrH.Zn/c1-2-10-8-6-4-3-5-7(8)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PXHCZTIPCKWGHL-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=[C-]C=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
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